molecular formula C26H14FNO B3828402 8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B3828402
M. Wt: 375.4 g/mol
InChI Key: CJBNMIFWXYXNSU-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique fused ring structure, which includes a fluorophenyl group and a benzoindenoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by cyclization reactions. The starting materials often include 4-fluorobenzoyl chloride and indenoquinoline derivatives. The reaction conditions usually involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its fused ring system and the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its potential for various applications.

Properties

IUPAC Name

11-(4-fluorophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14FNO/c27-17-12-9-16(10-13-17)25-24-23(19-7-3-4-8-20(19)26(24)29)22-18-6-2-1-5-15(18)11-14-21(22)28-25/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBNMIFWXYXNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)F)C(=O)C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 6
8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

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